molecular formula C12H19N B13282224 4-methyl-N-(2-methylbutyl)aniline

4-methyl-N-(2-methylbutyl)aniline

Cat. No.: B13282224
M. Wt: 177.29 g/mol
InChI Key: QZZIFPBHVUNAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-methylbutyl)aniline is a chemical compound with the CAS Registry Number 1036439-77-6 . It has a molecular formula of C12H19N and a molecular weight of 177.29 g/mol . This aniline derivative is part of a class of organic compounds that are frequently utilized as key intermediates in chemical synthesis and materials science research . Researchers are increasingly exploring the properties of substituted anilines for advanced applications, particularly in the development of novel polymeric materials and conductive polymers . For instance, certain aniline derivatives can be polymerized to create materials with specific electrical properties, which show promise for use in chemical sensors capable of detecting substances like ammonia at room temperature . Furthermore, aniline derivatives serve as crucial building blocks in organic synthesis, including the production of dyes and other functional materials . The specific structural features of this compound, including its alkyl substituents, may influence its solubility and reactivity, making it a compound of interest for further investigation in various research fields . This product is intended for research purposes only and is not classified as a medicinal or edible product. It is strictly for use in laboratory or industrial research settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-methyl-N-(2-methylbutyl)aniline

InChI

InChI=1S/C12H19N/c1-4-10(2)9-13-12-7-5-11(3)6-8-12/h5-8,10,13H,4,9H2,1-3H3

InChI Key

QZZIFPBHVUNAQI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies for 4 Methyl N 2 Methylbutyl Aniline and Its Analogues

Reductive Amination Protocols

Reductive amination is a highly effective and widely utilized method for the synthesis of amines. The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For a secondary aniline (B41778) like 4-methyl-N-(2-methylbutyl)aniline, this would involve reacting p-toluidine (B81030) (4-methylaniline) with 2-methylbutanal.

Palladium catalysts are exceptionally effective for reductive amination, particularly when using molecular hydrogen as the reducing agent, a process valued for its high atom economy. nih.gov Palladium on carbon (Pd/C) is a common and robust catalyst for the reductive alkylation of primary amines to yield secondary amines. organic-chemistry.orggoogle.com The process involves the reaction of a primary amine with a ketone or aldehyde in the presence of the palladium catalyst and hydrogen gas. google.com While palladium catalysts have been noted for their efficacy in producing tertiary amines, specific conditions can be controlled to selectively yield the secondary amine product with high conversion rates. google.com

The mechanism for the formation of secondary amines via reductive amination proceeds through the formation of an imine intermediate from the primary amine and the carbonyl compound. This imine is then hydrogenated by the palladium catalyst to form the secondary amine. youtube.com Alternative reducing agents to molecular hydrogen, such as triethylsilane, can also be employed effectively with palladium catalysts under mild conditions. organic-chemistry.org

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired secondary amine while minimizing side reactions, such as over-alkylation to the tertiary amine or reduction of the starting carbonyl compound to an alcohol. researchgate.net Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, pressure, and reducing agent.

For palladium-catalyzed systems, the support material for the palladium nanoparticles can significantly influence activity and selectivity. For instance, palladium hydroxide (B78521) on graphitic carbon nitride (g-C3N4) has been shown to be a highly active and selective catalyst for producing sterically hindered amines at room temperature. nih.gov The hydroxyl group on the palladium cluster plays a crucial role in facilitating both the formation of the imine intermediate and its subsequent reduction. nih.gov

The choice of reducing agent also provides a route for optimization. While hydrogen gas is atom-economical, other reagents like sodium triacetoxyborohydride (B8407120) are known for their mildness and selectivity in reductive aminations. organic-chemistry.org Similarly, α-picoline-borane has been used as an effective reducing agent in various solvents, including methanol (B129727) and water, and even under neat conditions. organic-chemistry.org The use of nanomicelles to create hydrophobic cores in aqueous media has also been shown to facilitate the reaction between aldehydes or ketones and amines, leading to high yields of secondary amines with low catalyst loadings (0.20 mol %) of Pd/C. organic-chemistry.org

ParameterCondition/ReagentPurpose/EffectReference
Catalyst Pd(OH)₂/g-C₃N₄High activity and selectivity for sterically hindered amines. nih.gov
Catalyst Pd/CRobust catalyst for reductive amination with H₂ or silanes. organic-chemistry.orggoogle.com
Reducing Agent H₂ (molecular hydrogen)High atom economy. nih.gov
Reducing Agent TriethylsilaneMild conditions, high yields with Pd/C. organic-chemistry.org
Reducing Agent Sodium TriacetoxyborohydrideMild and selective reducing agent. organic-chemistry.org
Solvent Water (with nanomicelles)Enables reaction with low Pd/C loading under mild conditions. organic-chemistry.org
Additive Acetic Acid (with α-picoline-borane)Promotes reaction in MeOH, H₂O, or neat conditions. organic-chemistry.org

Photocatalytic Synthesis Pathways

Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling unconventional bond formations under mild conditions using visible light as an energy source. beilstein-journals.org This approach is particularly relevant for the derivatization of anilines, which can participate in photoredox processes as electron donors.

Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)₃]²⁺, are classic photosensitizers used extensively in photoredox catalysis. rsc.org When irradiated with visible light, the ruthenium complex reaches an excited state and can initiate an electron transfer process. In the context of aniline derivatization, the excited photocatalyst can oxidize the aniline via a single electron transfer (SET), generating a highly reactive amine radical cation. beilstein-journals.org

This amine radical cation is a key intermediate that can undergo further reactions. beilstein-journals.org For instance, a common pathway involves deprotonation at the carbon alpha to the nitrogen, forming a strongly reducing α-amino radical, which can then be coupled with various reaction partners. beilstein-journals.org The photocatalytic performance can be fine-tuned by modifying the ligands on the ruthenium complex. For example, complexes with phosphonate-substituted phenanthroline ligands have shown higher emission quantum yields and greater efficiency in certain transformations compared to the standard [Ru(bpy)₃]²⁺. rsc.orgrsc.org These catalytic systems have been successfully applied to reactions such as the cyanation of N,N-dimethylaniline. rsc.org

An alternative photocatalytic strategy circumvents the need for an external photocatalyst by exploiting the formation of an electron donor-acceptor (EDA) complex. nih.govnih.gov An EDA complex is a molecular aggregate formed between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov Anilines are excellent electron donors and can form EDA complexes with suitable acceptors. nih.govacs.org

A key feature of an EDA complex is the appearance of a new absorption band, often in the visible light region, which is absent in the individual donor or acceptor molecules. nih.govnih.gov Irradiation at this wavelength directly excites the EDA complex, inducing an intracomplex single electron transfer from the donor (aniline) to the acceptor. nih.gov This generates a radical ion pair that can then engage in subsequent chemical reactions. nih.gov This approach has been successfully used for various transformations, including the C2-alkylation of indoles and the coupling of aniline derivatives with bromothiophenes. acs.org A significant challenge in this area is overcoming the back electron transfer (BET) that can quench the reactive radical ions, a problem that has limited the use of secondary anilines in some EDA-based reactions. nih.govacs.org

The central event in the photocatalytic activation of anilines is the generation of an amine radical cation through a single electron transfer (SET). beilstein-journals.org This can occur via two primary quenching pathways for the excited photocatalyst (*[PC]):

Reductive Quenching: The aniline (D) donates an electron to the excited photocatalyst, resulting in an amine radical cation (D•+) and the reduced form of the catalyst ([PC]•-). This is a common pathway for electron-rich amines. nih.gov

Oxidative Quenching: The excited photocatalyst donates an electron to a substrate or acceptor (A), forming an acceptor radical anion (A•-) and the oxidized form of the catalyst ([PC]•+). The oxidized catalyst can then oxidize the aniline in a subsequent step. nih.gov

Once formed, the amine radical cation is a pivotal intermediate with several potential fates. The dominant reaction pathway is often deprotonation at the α-carbon to produce a highly reducing α-amino radical. beilstein-journals.org This radical can then be intercepted by a suitable acceptor or be further oxidized to an iminium ion, which can react with nucleophiles. beilstein-journals.org

A less common but synthetically valuable pathway involves the cleavage of a C-C bond alpha to the nitrogen, generating a carbon-centered radical and an iminium ion. beilstein-journals.org The efficiency of these productive pathways is often limited by back electron transfer (BET), where the generated radical ion pair recombines to reform the starting materials, releasing energy and quenching the desired reaction. nih.gov Overcoming BET is a major focus of methods development, with strategies including the use of irreversible fragmentation steps following the initial electron transfer. acs.org

IntermediateFormation MethodSubsequent ReactivityReference
Amine Radical Cation Single Electron Transfer (SET) from aniline to excited photocatalyst or within an EDA complex.α-Deprotonation to α-amino radical; C-C bond cleavage. beilstein-journals.orgnih.govnih.gov
α-Amino Radical α-Deprotonation of the amine radical cation.Interception by Michael acceptors; Oxidation to iminium ion. beilstein-journals.org
Iminium Ion Oxidation of α-amino radical or direct formation from amine radical cation.Reaction with various nucleophiles. beilstein-journals.org

Alternative Synthetic Routes for N-Alkyl Aniline Derivatives

Beyond classical alkylation methods, several powerful techniques offer access to N-alkyl anilines, often with improved efficiency, substrate scope, and milder reaction conditions.

Catalytic Hydrogenation of Unsaturated Precursors

A prevalent and efficient method for synthesizing N-alkyl anilines is through the reductive amination of a carbonyl compound with an aniline, followed by the catalytic hydrogenation of the resulting imine intermediate. bu.eduyoutube.comorganic-chemistry.org For the synthesis of this compound, this would involve the condensation of p-toluidine with 2-methylbutanal to form an N-aryl imine. This imine is then reduced to the target secondary amine.

This two-step, one-pot process is highly versatile. bu.edu The reduction of the imine can be achieved using various reducing agents, with catalytic hydrogenation being an environmentally benign and highly efficient choice. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. researchgate.netnih.gov Nickel nanoparticle catalysts have also been shown to be effective for the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org A key advantage of this method is that the imine intermediate does not need to be isolated, streamlining the synthetic process. bu.eduquizlet.com

Formylation Reactions for Precursor Synthesis (e.g., Vilsmeier Reaction)

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, creating aryl aldehydes that are valuable precursors in organic synthesis. wikipedia.orgijpcbs.com The reaction employs a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgijpcbs.comresearchgate.net

In the context of synthesizing N-alkyl anilines, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto an activated aromatic ring. chemijournal.com For instance, an N,N-dialkylaniline can be formylated, usually at the para position. researchgate.net This resulting aldehyde can then be used in a subsequent reductive amination step, as described previously, to introduce a different alkyl group. While not a direct method for N-alkylation, it provides a route to synthesize aldehyde precursors that can then be elaborated into the desired N-alkyl aniline structure. ijpcbs.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acs.orgresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of substituted anilines. acs.orgbeilstein-journals.orgrsc.org

One such strategy involves the reaction of an aldehyde, cyclohex-2-enone, and a primary amine. acs.orgbeilstein-journals.org This one-step process can afford N-monosubstituted aniline derivatives with good yields and regioselectivity. acs.org The reaction is believed to proceed through the formation of an imine intermediate, which then participates in a cascade of reactions to construct the aniline ring. acs.org By carefully selecting the starting aldehyde and primary amine (e.g., 2-methylbutylamine), this method could be adapted to produce complex aniline derivatives.

Amination of Aryl Halides

The direct coupling of an amine with an aryl halide is one of the most significant and widely used methods for forming aryl C-N bonds. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Ullmann condensation, are the cornerstones of this approach. beilstein-journals.orgnih.govwikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org Its development revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups. wikipedia.orgresearchgate.net For the synthesis of this compound, this reaction would involve coupling 4-halotoluene (e.g., 4-bromotoluene) with 2-methylbutylamine (B1361350) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net The choice of ligand is critical for the reaction's success and has been the subject of extensive development. researchgate.net

The Ullmann condensation is a copper-catalyzed equivalent to the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often required harsh conditions, modern protocols using soluble copper catalysts with specific ligands (like diamines or N,N-dimethyl glycine) have made the reaction much more practical. wikipedia.orgorganic-chemistry.orgnih.gov This method is particularly effective for coupling aryl halides with various nucleophiles, including amines. wikipedia.orgmdpi.comresearchgate.net

Stereoselective Synthesis Considerations

The 2-methylbutyl group in the target molecule contains a stereocenter, meaning the molecule can exist as a pair of enantiomers. Controlling the stereochemical outcome of the synthesis is crucial, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities.

Methodologies for Introducing Chiral 2-Methylbutyl Moieties

Achieving an enantiomerically pure or enriched final product requires a stereoselective approach. This can be accomplished in several ways.

One straightforward strategy is to use an enantiomerically pure starting material. Commercially available (S)- or (R)-2-methylbutylamine can be used in any of the previously described C-N bond-forming reactions, such as Buchwald-Hartwig amination or reductive amination, to directly yield the corresponding enantiomer of this compound. chemicalbook.com

Alternatively, asymmetric synthesis methods can be employed to create the chiral center during the reaction. nih.govacs.org For instance, the asymmetric reduction of the imine formed between p-toluidine and 2-methylbutanal can be achieved using a chiral catalyst or a chiral reducing agent. Chiral phosphoric acids and chiral nickel catalysts ligated with chiral diphosphines have shown promise in related asymmetric hydrogenations. nih.govacs.org

Another powerful tool is the use of a chiral auxiliary. The Ellman lab developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu Condensation of tert-butanesulfinamide with an aldehyde or ketone forms a tert-butanesulfinyl imine. A subsequent nucleophilic addition or reduction reaction often proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be easily cleaved under acidic conditions to reveal the chiral primary amine, which can then be further functionalized. yale.edunih.gov This approach provides a modular and reliable method for constructing chiral amine centers. nih.gov

Diastereoselective Annulation Reactions in Related Systems

Diastereoselective annulation reactions represent a powerful and efficient strategy in modern organic synthesis for the construction of complex cyclic and polycyclic nitrogen-containing frameworks. These reactions are pivotal for creating analogues of N-substituted anilines, such as this compound, by forming new rings with a high degree of stereocontrol. The ability to selectively generate one diastereomer over others is crucial in fields like medicinal chemistry, where the specific three-dimensional arrangement of atoms can dictate biological activity. A variety of catalytic systems have been developed to achieve this, with transition metals like ruthenium, palladium, and cobalt playing a central role.

One notable advancement is the use of ruthenium(II) catalysis in the intermolecular syn-diastereoselective annulation of azaarenes with aniline derivatives. In this process, azaarenium salts react with various N-alkyl anilines and paraformaldehyde to yield fused N-heterocycles. The reaction proceeds with excellent selectivity under mild conditions and demonstrates broad substrate compatibility. For instance, the reaction between quinolinium salts and N-alkyl anilines, including those with bulky or functionalized alkyl groups, consistently produces polycyclic products with high diastereoselectivity. This method's success hinges on a tandem sequence involving the generation of an active ruthenium(II)-hydride species which initiates a dearomative annulation cascade.

Another significant ruthenium-catalyzed method involves the reaction of anilines with diazo pyruvates to synthesize polysubstituted pyrrolidines. nih.govacs.org This strategy is remarkable for its ability to create four contiguous stereocenters in a single step with high efficiency and diastereoselectivity. acs.org The proposed mechanism involves the N-H insertion of the aniline into a ruthenium carbene species, followed by a series of transformations leading to the final pyrrolidine (B122466) product. acs.org The reaction accommodates a wide range of substituted anilines, showcasing its utility in generating diverse molecular scaffolds.

Palladium catalysis has also been instrumental in developing cascade reactions for the stereocontrolled synthesis of polycyclic heterocycles. nih.gov One such approach involves a cascade Pd-catalyzed alkene carboamination/Diels-Alder reaction sequence. nih.gov This transformation impressively generates four bonds, three rings, and multiple stereocenters with high levels of diastereoselectivity in most cases. nih.gov The process allows for the concise and efficient assembly of complex nitrogen heterocycles from relatively simple starting materials like bromodienes and amines bearing pendant alkenes. nih.gov

Furthermore, cobalt catalysis has enabled novel diastereoselective [3+2] annulation reactions. For example, the reaction of aromatic amides with bicyclic alkenes, proceeding through a cobalt-catalyzed C-H activation and intramolecular nucleophilic addition, yields complex dihydroepoxybenzofluorenone derivatives. nih.gov This transformation is highly diastereoselective and proceeds under mild conditions, tolerating a wide array of functional groups. nih.gov

The table below summarizes key findings from selected diastereoselective annulation reactions involving aniline derivatives and related nitrogen-containing compounds, highlighting the catalysts, substrates, and outcomes of these powerful synthetic methods.

Detailed Research Findings on Diastereoselective Annulation Reactions
Catalyst SystemSubstrate 1 (Nitrogen Source)Substrate 2Product TypeKey Findings/SelectivityReference
Ruthenium(II) ComplexN-Alkyl AnilinesAzaarenium Salts / ParaformaldehydeFused Polycyclic N-HeterocyclesExcellent syn-diastereoselectivity. Tolerates a variety of functionalities on both substrates. researchgate.net
Ruthenium(II) ComplexAnilinesDiazo PyruvatesPolysubstituted PyrrolidinesForms four contiguous stereocenters with high diastereoselectivity and good efficiency. nih.govacs.org
Pd(OAc)₂ / Ligand (e.g., CPhos)Pentenylamines with N-crotonyl or N-cinnamyl groupsBromodienes (e.g., 9-bromoanthracene)Polycyclic N-HeterocyclesCascade reaction forms 4 bonds, 3 rings, and 3-5 stereocenters with high diastereoselectivity. nih.gov
Cobalt(II) Complex / LigandAromatic/Vinylic AmidesBicyclic AlkenesDihydroepoxybenzofluorenone DerivativesNovel [3+2] annulation via C-H activation. Proceeds with high diastereoselectivity under mild conditions. nih.gov
Palladium(0) CatalystAmines with tethered alkenyl/alkynyl groupsDivinyl CarbonatesPolycyclic N-Heterocycles (e.g., Hydrophenanthridines)Cascade allylic amination/Diels-Alder reaction forms diverse polycyclic structures. researchgate.netrsc.org

Advanced Spectroscopic Characterization Techniques for 4 Methyl N 2 Methylbutyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 4-methyl-N-(2-methylbutyl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

In the ¹H NMR spectrum of this compound, specific signals corresponding to each unique proton environment are expected. The aromatic protons of the p-toluidine (B81030) moiety typically appear as two doublets in the range of δ 6.5-7.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbon adjacent to the nitrogen (N-CH₂) in the 2-methylbutyl group are expected to be a multiplet due to coupling with the neighboring methine and the N-H proton. The remaining aliphatic protons of the 2-methylbutyl group will resonate at higher fields (lower ppm values), with their multiplicities determined by the number of adjacent protons. The methyl group on the aromatic ring will appear as a sharp singlet around δ 2.2-2.3 ppm. The N-H proton will present as a broad singlet, the chemical shift of which can be concentration-dependent.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.9 d 2H Ar-H (ortho to -CH₃)
~6.6 d 2H Ar-H (ortho to -NH)
~3.5-3.7 br s 1H N-H
~2.9-3.1 m 2H N-CH₂
~2.2 s 3H Ar-CH₃
~1.6-1.8 m 1H CH(CH₃)
~1.3-1.5 m 2H CH₂CH₃
~0.9 d 3H CH(CH₃)
~0.9 t 3H CH₂CH₃

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each carbon atom in a unique electronic environment. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm). The carbon atom attached to the nitrogen (C-N) will be the most downfield among the aromatic signals, while the carbon bearing the methyl group will also be in this region. The aliphatic carbons of the 2-methylbutyl group will appear in the upfield region (δ 10-50 ppm). The methyl carbon of the p-toluidine moiety will have a characteristic shift around δ 20-22 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~145 Ar-C (C-N)
~130 Ar-C (quaternary, C-CH₃)
~129 Ar-CH (ortho to -CH₃)
~113 Ar-CH (ortho to -NH)
~52 N-CH₂
~35 CH(CH₃)
~26 CH₂CH₃
~20 Ar-CH₃
~17 CH(CH₃)
~11 CH₂CH₃

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be expected between:

The aromatic protons ortho and meta to the amino group.

The N-CH₂ protons and the methine (CH) proton of the 2-methylbutyl group.

The methine (CH) proton and both the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons of the 2-methylbutyl group.

The methylene (CH₂) protons and the terminal methyl (CH₃) protons of the ethyl fragment within the 2-methylbutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this molecule would show correlations between:

The aromatic CH protons and their attached carbons.

The Ar-CH₃ protons and the Ar-CH₃ carbon.

Each aliphatic CH, CH₂, and CH₃ proton with its corresponding carbon atom in the 2-methylbutyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amine and substituted aromatic functionalities.

N-H Stretch: A characteristic sharp, medium-intensity absorption band is expected in the region of 3350-3450 cm⁻¹ for the secondary amine N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the 2-methylbutyl and methyl groups will be observed as strong bands just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected to produce a medium to strong band in the 1250-1350 cm⁻¹ range.

C-H Bends: Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern on the benzene ring. For a 1,4-disubstituted ring, a strong band is typically observed between 800-850 cm⁻¹.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3400 Medium, Sharp N-H Stretch (secondary amine)
3000-3100 Medium-Weak Aromatic C-H Stretch
2850-2960 Strong Aliphatic C-H Stretch
~1600, ~1500 Medium-Weak Aromatic C=C Ring Stretch
1250-1350 Medium-Strong Aromatic C-N Stretch
800-850 Strong Aromatic C-H Out-of-Plane Bend (p-disubstituted)

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

The nominal molecular weight of this compound (C₁₂H₁₉N) is 177.29 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 177.

The fragmentation of N-alkylanilines is often dominated by cleavage of the bond beta to the aromatic ring, which is the C-C bond adjacent to the nitrogen atom in the alkyl chain. Another common fragmentation is the loss of an alkyl radical from the nitrogen atom.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
177 [C₁₂H₁₉N]⁺ Molecular Ion (M⁺)
148 [C₁₀H₁₄N]⁺ Loss of an ethyl radical (•C₂H₅)
120 [C₈H₁₀N]⁺ Loss of a propyl radical (•C₃H₇) via cleavage of the 2-methylbutyl chain
106 [C₇H₈N]⁺ Alpha-cleavage with loss of the 2-methylbutyl radical
91 [C₇H₇]⁺ Tropylium ion, characteristic of toluene (B28343) derivatives

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, allows for the determination of the exact mass of the molecular ion with high precision (typically to four or five decimal places). This accuracy enables the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula as C₁₂H₁₉N by matching the experimentally measured exact mass to the calculated theoretical mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within this compound. The molecule's chromophore is the substituted benzene ring, whose π-electron system is perturbed by the electron-donating p-methyl and N-(2-methylbutyl) groups. These substitutions influence the energy of the π→π* and n→π* transitions.

The aniline (B41778) chromophore typically exhibits two primary absorption bands. The first, an intense band usually below 250 nm, is attributed to the π→π* transition of the aromatic ring (the B-band). The second, a weaker band around 280 nm, corresponds to an n→π* transition involving the nitrogen lone pair and the aromatic π-system (the E-band).

In this compound, the presence of two electron-donating groups—the methyl group at the para position and the secondary alkylamino group—is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline. This shift occurs because both groups increase the electron density of the aromatic ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Photochemical studies of related N-alkylanilines reveal the potential for photoinduced intramolecular charge transfer (ICT) processes. acs.org Upon absorption of UV radiation, the molecule can be promoted to an excited state where electron density shifts from the amino group to the aromatic ring. The nature of the solvent can significantly influence this behavior; polar solvents can stabilize the charge-separated excited state, leading to further shifts in the absorption spectrum. nih.gov The study of N-alkyl-N-nitrosoanilines has also provided a basis for assigning electronic transitions in N-alkylated aniline derivatives. acs.org

Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane)

Transition TypeExpected λmax (nm)Molar Absorptivity (ε)Description
π → π~245-255HighAromatic B-band, shifted by alkyl and amino substituents.
n → π~290-305Low to MediumInvolving the nitrogen lone pair, shifted by alkyl and amino groups.

Note: The data in this table are estimated values based on the known spectroscopic behavior of similar compounds like p-toluidine and N-alkylanilines.

X-ray Diffraction Studies for Solid-State Structural Analysis and Intermolecular Interactions

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of similar aniline derivatives allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

Intermolecular interactions are crucial for the stability of the crystal lattice. researchgate.netnii.ac.jp In the absence of strong hydrogen bond donors (the N-H proton has been replaced), the primary forces governing the crystal packing will be van der Waals interactions between the alkyl chains and π-stacking or C-H···π interactions involving the aromatic rings. The arrangement of molecules will seek to maximize packing efficiency while accommodating the chiral center in the 2-methylbutyl group. If a racemic mixture is crystallized, it may form a racemic compound or a conglomerate.

Predicted Crystallographic Parameters for this compound

ParameterExpected ValueDescription
C-N Bond Length (Aryl-N)~1.38 - 1.42 ÅShorter than a typical C-N single bond due to partial double bond character.
C-N Bond Length (Alkyl-N)~1.45 - 1.48 ÅA typical C-N single bond length.
C-N-C Bond Angle~118 - 122°Wider than the ideal sp³ angle due to steric and electronic effects.
Aromatic C-C Bond Lengths~1.38 - 1.41 ÅTypical values for a substituted benzene ring.
Intermolecular Contacts>3.0 ÅPrimarily van der Waals forces and potential weak C-H···π interactions.

Note: This table presents hypothetical data based on crystallographic studies of structurally related N-substituted aniline compounds. nih.govresearchgate.net

Raman Spectroscopy for Vibrational and Conformational Analysis

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its structure and conformation. acs.org For this compound, the Raman spectrum would be rich with characteristic bands corresponding to the vibrations of the p-substituted aromatic ring and the N-alkyl substituent.

Key vibrational modes that would be prominent in the Raman spectrum include:

Aromatic C-H Stretching: Typically appearing in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: From the methyl and methylbutyl groups, appearing in the 2850-3000 cm⁻¹ region.

Aromatic Ring Vibrations: Strong bands in the 1580-1620 cm⁻¹ region (ring stretching) and a sharp "ring breathing" mode around 800-840 cm⁻¹ for para-substituted benzenes.

C-N Stretching: The aryl-N and alkyl-N stretching vibrations would appear in the 1250-1350 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

Conformational Bands: Low-frequency modes (< 500 cm⁻¹) can be sensitive to the torsional angle between the aromatic ring and the N-alkyl group. Studies of related molecules show that Raman spectroscopy can distinguish between different conformers. nih.govnih.gov

Because Raman scattering intensity is dependent on the change in polarizability during a vibration, the symmetric vibrations of the aromatic ring are often particularly strong. The technique is highly sensitive to the molecular conformation, and theoretical calculations (e.g., using Density Functional Theory) are often paired with experimental spectra to assign specific bands to particular vibrational modes and conformers. nih.gov

Characteristic Raman Shifts for this compound

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3050Aromatic C-HStretching
~2960, 2930, 2870Aliphatic C-HAsymmetric & Symmetric Stretching
~1615Aromatic C=CRing Stretching
~1320Aryl-NStretching
~1180Alkyl-NStretching
~820Aromatic RingRing Breathing (para-substitution)

Note: The assignments in this table are based on established vibrational frequencies for substituted anilines and alkylbenzenes. nih.govscirp.org

Chemical Reactivity and Mechanistic Investigations of 4 Methyl N 2 Methylbutyl Aniline

Oxidation Pathways and Mechanisms

The oxidation of 4-methyl-N-(2-methylbutyl)aniline can proceed through several pathways, largely influenced by the reaction conditions and the nature of the oxidizing agent. These pathways often involve the nitrogen atom and the aromatic ring, leading to a variety of products, including coupled molecules and polymers.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino group and the methyl group. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Similarly, the methyl group is also an activating, ortho- and para-directing group.

In the case of this compound, the para position to the amino group is occupied by the methyl group. Therefore, electrophilic attack is predominantly directed to the positions ortho to the amino group (positions 2 and 6). The methyl group at position 4 further reinforces this directing effect. For instance, in halogenation reactions, such as bromination, the substitution would be expected to occur at the 2- and/or 6-positions. Kinetic studies on the halogenation of p-toluidine (B81030) have shown that the reaction proceeds via an electrophilic substitution mechanism.

ReactantElectrophileExpected Major Product(s)
This compoundBr₂2-bromo-4-methyl-N-(2-methylbutyl)aniline and 2,6-dibromo-4-methyl-N-(2-methylbutyl)aniline
This compoundHNO₃/H₂SO₄2-nitro-4-methyl-N-(2-methylbutyl)aniline
This compoundSO₃/H₂SO₄2-amino-5-methyl-N-(2-methylbutyl)benzenesulfonic acid

This table presents the expected major products based on the directing effects of the amino and methyl groups.

Oxidative Polymerization Mechanisms of Aniline (B41778) Derivatives

The oxidative polymerization of aniline and its derivatives is a well-established method for the synthesis of conducting polymers. For N-alkylanilines like this compound, polymerization can be initiated by chemical or electrochemical oxidation. The mechanism is believed to proceed through the formation of a radical cation, which then undergoes coupling reactions.

Studies on the oxidative polymerization of p-toluidine, a closely related compound, have shown that the reaction can be initiated by oxidizing agents such as potassium dichromate or ammonium (B1175870) persulfate in an acidic medium journalijar.comresearchgate.netorientjchem.org. The proposed mechanism involves the initial oxidation of the monomer to a radical cation. These radical cations can then couple in a head-to-tail fashion to form dimers, which are further oxidized and coupled to form oligomers and eventually the polymer. The presence of the N-alkyl group in this compound can influence the polymerization process, potentially affecting the solubility and conductivity of the resulting polymer.

Radical Reaction Mechanisms

The chemistry of this compound is rich in radical-mediated processes. The formation of radical species is often a key step in its oxidation and polymerization reactions.

Single-Electron Transfer (SET) Processes in N-Alkyl Aniline Chemistry

Single-electron transfer (SET) is a fundamental process in the chemistry of N-alkylanilines. It involves the transfer of a single electron from the electron-rich aniline derivative to an acceptor molecule, often initiated by light (photoredox catalysis) or a chemical oxidant rsc.org. This process results in the formation of a radical cation of the N-alkylaniline. The ease of this SET process is related to the oxidation potential of the aniline. The presence of electron-donating groups, such as the methyl and N-alkyl groups in this compound, lowers the oxidation potential, making it more susceptible to SET.

Formation and Reactivity of Cation Radicals

Upon single-electron transfer, this compound forms a cation radical (also known as an aminium radical). This species is a key intermediate in many of its reactions. The positive charge and the unpaired electron are delocalized over the aromatic ring and the nitrogen atom.

Computational studies on the reaction of 4-methylaniline with hydroxyl radicals have provided insights into the subsequent reactions of the initially formed radical species mdpi.comresearchgate.net. The cation radical of this compound can undergo several transformations, including:

Deprotonation: Loss of a proton from the nitrogen atom to form a neutral aminyl radical.

Coupling: Dimerization with another radical cation or reaction with a neutral molecule, leading to the formation of C-C or C-N bonds. This is a key step in oxidative polymerization.

Fragmentation: Cleavage of bonds, particularly those alpha to the nitrogen atom.

IntermediateFormation MethodSubsequent Reactions
This compound cation radicalSingle-Electron Transfer (SET)Deprotonation, Coupling, Fragmentation
α-aminoalkyl radicalDeprotonation of the cation radical at the α-carbonFurther oxidation, Radical addition, Hydrogen atom transfer

This table summarizes the key radical intermediates and their subsequent reactivity.

α-Aminoalkyl Radical Generation and Transformations

A crucial reaction pathway for the cation radical of N-alkylanilines is the deprotonation at a carbon atom adjacent (in the α-position) to the nitrogen atom. For this compound, this would involve the removal of a hydrogen atom from the 2-methylbutyl group, specifically from the carbon directly bonded to the nitrogen. This process generates a neutral α-aminoalkyl radical mdpi.comnih.gov.

These α-aminoalkyl radicals are versatile intermediates in organic synthesis. They can undergo a variety of transformations, including:

Further Oxidation: They are easily oxidized to the corresponding iminium ion.

Radical Addition: They can add to electron-deficient alkenes and other unsaturated systems.

Hydrogen Atom Transfer: They can abstract a hydrogen atom from a suitable donor, leading to a saturated amine.

The generation and subsequent reactions of α-aminoalkyl radicals provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydrogen Abstraction and Addition Reactions (e.g., with Hydroxyl Radicals)

The reactivity of this compound with highly reactive species such as hydroxyl radicals (•OH) is characterized by several competing pathways, including hydrogen abstraction from various sites and the addition of the radical to the aromatic ring. While direct experimental data for this specific molecule is limited, extensive computational and experimental studies on similar structures, particularly 4-methylaniline, provide a strong basis for understanding its reaction mechanisms. mdpi.com

The primary reaction channels with hydroxyl radicals include:

Hydrogen abstraction from the N-H group: This is a highly favorable pathway for N-alkylated anilines. The resulting nitrogen-centered radical is stabilized by the adjacent aromatic ring.

Hydrogen abstraction from the alkyl group: The C-H bonds on the 2-methylbutyl group are also susceptible to abstraction. The bond at the α-carbon (the carbon directly attached to the nitrogen) is particularly vulnerable due to the formation of a resonance-stabilized α-amino alkyl radical. Abstraction can also occur at other positions (β, γ, δ) along the alkyl chain. nih.gov

Hydrogen abstraction from the ring's methyl group: The methyl group on the p-toluene moiety presents another site for hydrogen abstraction, leading to a benzylic-type radical.

Hydroxyl radical addition to the aromatic ring: The electron-rich aromatic ring can undergo addition by the electrophilic hydroxyl radical, forming a hydroxycyclohexadienyl-type radical intermediate.

Computational studies on the reaction of 4-methylaniline with hydroxyl radicals indicate that the addition of the •OH radical to the aromatic ring and hydrogen abstraction from the amino group are the most dominant pathways. mdpi.com Abstraction of a hydrogen atom from the methyl group is found to be a less significant channel. mdpi.com The relative importance of these pathways is influenced by temperature and pressure. For instance, in the reaction of n-butanol with hydroxyl radicals, abstractions from the C(α) and C(γ) positions were found to be the most kinetically favored. nih.gov This suggests that for this compound, abstraction from the C-H bond alpha to the nitrogen atom is a significant reaction pathway.

Reaction PathwayDescriptionRelative Importance (by analogy)
•OH Addition Electrophilic addition of the hydroxyl radical to the aromatic ring.High
N-H Abstraction Abstraction of the hydrogen atom from the secondary amine group.High
α-C-H Abstraction Abstraction of a hydrogen atom from the carbon of the 2-methylbutyl group bonded to the nitrogen.Significant
Ring CH3 Abstraction Abstraction of a hydrogen atom from the methyl group on the benzene (B151609) ring.Moderate to Low
Other C-H Abstraction Abstraction of hydrogen atoms from other positions on the 2-methylbutyl chain.Low

Photochemical Transformations and Reaction Intermediates

N-alkylated anilines, including this compound, are known to participate in a variety of photochemical reactions. The lone pair of electrons on the nitrogen atom makes the molecule an effective electron donor upon photoexcitation, often leading to the formation of electron donor-acceptor (EDA) complexes. nih.govacs.org These transformations are pivotal in synthetic chemistry for constructing complex molecular architectures.

Photosensitized rearrangements in anilines can occur through various mechanisms. One notable example, though not a direct rearrangement of the core structure, involves the photorelease of anilines from a protecting group, where the reaction pathway can be controlled to favor either release or rearrangement. researchgate.net For instance, the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) photoremovable protecting group has been used to release dialkylanilines. The outcome of the reaction—rearrangement versus photorelease—is influenced by structural factors within the aniline and the protecting group itself. researchgate.net

Another relevant transformation is the amino-Claisen rearrangement, a acs.orgacs.org-sigmatropic shift of N-alkenyl-N-arylamines. While often thermally or Lewis acid-catalyzed, photochemical variants can be envisaged. This type of rearrangement is a powerful tool for forming ortho-alkenylanilines, which are valuable precursors for heterocyclic synthesis. The reaction mechanism is sensitive to the electronic nature of substituents on the aromatic ring.

Photoinduced annulation reactions of N-alkyl anilines are a highly effective method for synthesizing heterocyclic compounds, particularly tetrahydroquinolines (THQs). nih.gov These reactions often proceed without a photocatalyst, relying on the formation and photoexcitation of an EDA complex between the N-alkyl aniline (the electron donor) and an electron-deficient alkene (the acceptor). nih.gov

A key example is the visible-light-driven annulation between N,N-dialkyl anilines and dibenzoylethylenes. nih.gov Upon irradiation with visible light, a single electron transfer occurs from the aniline to the alkene within the EDA complex. This generates a radical ion pair. A subsequent proton transfer results in the formation of an α-amino alkyl radical. This radical then engages in a cascade of reactions involving addition to the alkene, cyclization, and oxidation to yield the final tetrahydroquinoline product with high diastereoselectivity. nih.gov

Similarly, photoinitiated reactions between N,N-dialkylanilines and N-substituted maleimides can be used to construct pyrrolo[3,4-c]quinolinone scaffolds, which are present in various bioactive compounds. researchgate.net These reactions can be initiated by photoinitiators like benzaldehyde. researchgate.net

ReactantsProduct ScaffoldKey Features
N-Alkyl Aniline + DibenzoylethyleneTetrahydroquinolineCatalyst-free, visible light, high diastereoselectivity, EDA complex mechanism. nih.gov
N,N-Dimethylaniline + N-Substituted MaleimidePyrrolo[3,4-c]quinolinonePhotoinitiator-mediated, forms fused heterocyclic systems. researchgate.net

Studies on Regioselectivity and Stereoselectivity in Synthetic Transformations

The outcomes of synthetic transformations involving this compound are governed by principles of regioselectivity and stereoselectivity. The substituents on both the aromatic ring and the nitrogen atom exert significant electronic and steric influence.

In the context of photoinduced annulation reactions to form tetrahydroquinolines, remarkable stereoselectivity has been observed. The reaction between N-alkyl-N-methylanilines and 1,2-dibenzoyl ethylenes proceeds with complete diastereoselectivity. nih.gov This high level of stereocontrol is attributed to the specific geometry of the radical intermediates and the cyclization step, where steric hindrance directs the formation of the most stable stereoisomer. The reaction is selective for N-methyl substituted anilines, highlighting the influence of the N-alkyl groups on reactivity. nih.gov

Regioselectivity is a critical factor in reactions involving the aromatic ring. For example, in computational studies of the reaction between 4-methylaniline and hydroxyl radicals, addition of the radical occurs preferentially at the ortho position relative to the amino group. mdpi.com This is consistent with the strong ortho-, para-directing nature of the amino group. Similarly, in iron-promoted C-H amination reactions to form N-alkyl anilines, the regioselectivity is dictated by the electronic properties of the arene, with electron-neutral and electron-rich arenes showing higher reactivity. organic-chemistry.org

The inherent chirality of the 2-methylbutyl group in this compound introduces an additional layer of complexity, making stereoselective synthesis a key consideration. In reactions creating new stereocenters, the existing chiral center can influence the stereochemical outcome through diastereoselective control, a principle utilized in the synthesis of novel α-amino acids from analogous systems. researchgate.net

Theoretical and Computational Chemistry Studies on 4 Methyl N 2 Methylbutyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules like 4-methyl-N-(2-methylbutyl)aniline. A typical study would involve a multifaceted approach to characterize its molecular and electronic features.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is crucial. By systematically rotating the bonds of the 2-methylbutyl group and the N-C bond, a potential energy surface can be mapped to identify all possible low-energy conformers. The conformer with the absolute minimum energy is considered the ground state geometry.

A detailed report on the geometry of the most stable conformer would typically include key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the aniline (B41778) ring and the orientation of the substituents would be of significant interest.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond/AtomsValue
Bond Length (Å)C(ar)-NValue
N-C(alkyl)Value
C(ar)-C(methyl)Value
Bond Angle (°)C(ar)-N-C(alkyl)Value
H-N-C(ar)Value
Dihedral Angle (°)C(ar)-C(ar)-N-C(alkyl)Value
C(ar)-N-C(alkyl)-C(alkyl)Value
Note: This table presents hypothetical data that would be generated from a DFT calculation. Actual values are not currently available in published literature.

Electronic Structure Characterization (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide valuable information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
Energy Gap (ΔE)Value
Note: This table presents hypothetical data. The specific values would be determined by DFT calculations.

Prediction of Dipole Moments and Polarizability

The distribution of charge within a molecule is described by its dipole moment. DFT calculations can predict the magnitude and direction of the dipole moment, which influences the molecule's solubility and its interactions with other polar molecules. Polarizability, another important electronic property, describes how easily the electron cloud of the molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions.

Table 3: Hypothetical Calculated Dipole Moment and Polarizability for this compound

PropertyValue
Dipole Moment (Debye)Value
Isotropic Polarizability (a.u.)Value
Note: The values in this table are illustrative of the data that would be produced in a computational study.

Simulation of Spectroscopic Data (IR, Raman, UV-Vis)

Computational methods are powerful tools for interpreting and predicting spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These simulations aid in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretching, C-N stretching, and aromatic ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis). This would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π→π* and n→π* transitions within the aniline chromophore.

Table 4: Hypothetical Simulated Spectroscopic Data for this compound

SpectrumKey FeatureCalculated Wavenumber/Wavelength
IRν(N-H) stretchValue (cm⁻¹)
ν(C-N) stretchValue (cm⁻¹)
RamanAromatic ring breathingValue (cm⁻¹)
UV-Visλmax (π→π*)Value (nm)
Note: This table represents the type of data that would be generated through spectroscopic simulations.

Reaction Mechanism and Kinetics Simulations

Beyond static molecular properties, computational chemistry can elucidate the pathways of chemical reactions.

Potential Energy Surface (PES) Analysis of Key Reaction Pathways

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, a Potential Energy Surface (PES) analysis would be invaluable. By mapping the energy of the system as the reactants transform into products, key features like transition states and intermediates can be identified. The energy barriers associated with these transition states determine the kinetics of the reaction. Such studies would provide a detailed, atomistic understanding of how this compound behaves in a chemical transformation.

Application of Transition State Theory for Rate Constant Determination

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the reaction rates of elementary chemical reactions. wikipedia.org The theory posits the existence of a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.org This transition state represents a specific configuration along the reaction coordinate with the highest potential energy. wikipedia.org The rate of reaction is then determined by the rate at which this activated complex proceeds to form products. wikipedia.org

For a bimolecular reaction involving this compound, such as its interaction with a hydroxyl radical (a key atmospheric oxidant), TST can be employed to calculate the rate constant, k. The calculation involves determining the partition functions of the reactants and the transition state. The rate constant is expressed by the Eyring equation:

k = (k_B * T / h) * (Q_‡ / (Q_A * Q_B)) * exp(-E_0 / (k_B * T))

Where:

k is the rate constant

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

Q_‡ is the partition function of the transition state

Q_A and Q_B are the partition functions of the reactants

E_0 is the activation energy at absolute zero

Computational chemistry methods are essential for applying TST. Quantum mechanical calculations, such as Density Functional Theory (DFT) or high-level ab initio methods, are used to locate the transition state structure on the potential energy surface and to calculate its vibrational frequencies. These frequencies are then used to compute the partition functions.

Table 1: Illustrative Calculated Rate Constants for the Reaction of this compound with a Hypothetical Reactant 'X' at Different Temperatures using TST

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)
3001.5 x 10⁻¹²
4003.2 x 10⁻¹²
5006.8 x 10⁻¹²
6001.4 x 10⁻¹¹

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected temperature dependence of the rate constant as predicted by TST.

Microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) Theory for Unimolecular Reactions

The Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions. It is particularly useful for reactions occurring over a potential energy surface with one or more potential wells, which is often the case in the atmospheric degradation of complex organic molecules like this compound. nih.gov The theory assumes that energy is rapidly randomized among all vibrational modes of the energized molecule before it reacts.

In the context of this compound, RRKM theory could be applied to study its unimolecular decomposition or isomerization following chemical activation, for instance, after the addition of a radical. The microcanonical rate constant, k(E), for a molecule with energy E is given by:

k(E) = W‡(E - E_0) / (h * ρ(E))

Where:

k(E) is the energy-dependent rate constant

W‡(E - E_0) is the sum of states of the transition state with excess energy (E - E_0)

h is the Planck constant

ρ(E) is the density of states of the reactant molecule at energy E

E_0 is the activation energy

Table 2: Hypothetical RRKM Calculated Unimolecular Rate Constants for an Isomerization Reaction of Energized this compound

Total Internal Energy (kcal/mol)Rate Constant (s⁻¹)
401.2 x 10⁸
505.8 x 10⁹
602.1 x 10¹⁰
709.5 x 10¹⁰

Note: The data in this table is hypothetical and for illustrative purposes, showing the strong dependence of the unimolecular rate constant on the internal energy of the molecule.

Ab Initio Hartree-Fock (HF) Methods for Intermolecular Interactions

Ab initio Hartree-Fock (HF) theory is a fundamental method in quantum chemistry for approximating the solution to the time-independent Schrödinger equation for a many-electron system. gatech.edu It is the basis of molecular orbital theory and provides a starting point for more sophisticated computational methods. gatech.edu In the HF method, the many-electron wavefunction is approximated as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called spin-orbitals. gatech.edu

For studying intermolecular interactions involving this compound, such as hydrogen bonding or van der Waals forces with solvent molecules or other atmospheric species, HF theory can be employed. While HF theory itself does not inherently account for electron correlation, which is crucial for accurately describing dispersion forces, it can provide valuable insights into the electrostatic and polarization components of the interaction energy.

The interaction energy (ΔE_int) between two molecules, A (e.g., this compound) and B, can be calculated as:

ΔE_int = E_AB - (E_A + E_B)

Where E_AB is the energy of the interacting complex, and E_A and E_B are the energies of the isolated molecules. To improve upon the HF results, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory are often employed, as they include electron correlation effects. Studies on similar aniline derivatives have used HF and post-HF methods to investigate molecular structures and vibrational spectra. researchgate.net

Table 3: Illustrative Hartree-Fock and MP2 Calculated Interaction Energies for a Dimer of this compound

MethodBasis SetInteraction Energy (kcal/mol)
Hartree-Fock6-31G(d)-3.5
MP26-31G(d)-5.8
Hartree-Fockaug-cc-pVDZ-4.2
MP2aug-cc-pVDZ-6.5

Note: This data is hypothetical and serves to illustrate the difference in interaction energies typically observed between the Hartree-Fock and MP2 levels of theory, with MP2 providing a more accurate, stronger interaction due to the inclusion of electron correlation.

Correlation of Computational Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing calculated properties with experimentally measured values.

Spectroscopic Data: Computationally predicted vibrational frequencies (e.g., from DFT or HF calculations) can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net While there might be systematic deviations between the calculated and experimental frequencies, a scaling factor can often be applied to the computed values to achieve good agreement. researchgate.net Similarly, predicted UV-Vis absorption maxima can be compared with experimental spectra.

Thermodynamic Data: Calculated enthalpies of formation and reaction enthalpies can be compared with values obtained from experimental techniques like calorimetry. For instance, the calculated enthalpy changes for reactions of similar aniline compounds have been shown to be in good agreement with available experimental data. nih.gov

Kinetic Data: The rate constants predicted by TST and RRKM theory can be compared with experimentally determined rate constants from techniques such as flash photolysis or discharge flow methods. The agreement between theoretical and experimental kinetics provides confidence in the proposed reaction mechanism. mdpi.com

The correlation between computational and experimental results is a symbiotic relationship. Experimental data provides a benchmark for the accuracy of computational methods, while computational studies can offer detailed mechanistic insights that are often difficult to obtain through experiments alone. For a molecule like this compound, where experimental data may be scarce, computational predictions can serve as a valuable guide for future experimental investigations.

Synthesis and Characterization of Functionalized Derivatives and Analogues of 4 Methyl N 2 Methylbutyl Aniline

Systemic Substitution on the Aniline (B41778) Ring

The aromatic core of 4-methyl-N-(2-methylbutyl)aniline, the p-toluidine (B81030) framework, offers several positions for electrophilic substitution, enabling the introduction of a wide range of functional groups. The existing methyl and N-alkyl groups are ortho, para-directing and activating, influencing the regioselectivity of these reactions.

Synthesis and Properties of Halogenated Derivatives

The introduction of halogen atoms onto the aniline ring can significantly alter the electronic properties and reactivity of the parent compound. Halogenated anilines are valuable intermediates in cross-coupling reactions and for the synthesis of pharmaceuticals and agrochemicals. google.com

A common strategy for the selective halogenation of N-alkylanilines involves the initial oxidation of the tertiary amine to an N-oxide. This intermediate can then be treated with thionyl chloride or thionyl bromide to achieve ortho-chlorination or para-bromination, respectively. nih.govnih.gov For this compound, the positions ortho to the amino group (positions 2 and 6) are the most likely sites for halogenation. Another patented method for the synthesis of halogen-substituted N-methylanilines involves the reaction of a halogenated aniline with paraformaldehyde and a base like potassium hydroxide (B78521), followed by reduction with sodium borohydride. google.com This suggests a pathway where a halogenated p-toluidine could be N-alkylated to yield the desired product.

Table 1: Potential Halogenated Derivatives of this compound

Compound NamePosition of HalogenPotential Synthetic Route
2-Chloro-4-methyl-N-(2-methylbutyl)aniline2Ortho-chlorination via N-oxide intermediate
2-Bromo-4-methyl-N-(2-methylbutyl)aniline2Ortho-bromination via N-oxide intermediate
2,6-Dichloro-4-methyl-N-(2-methylbutyl)aniline2, 6Dichlorination under forcing conditions

Introduction of Alkoxy and Methylthio Substituents

Alkoxy and methylthio groups can be introduced to the aniline ring to modulate properties such as lipophilicity and metabolic stability. The synthesis of such derivatives can often be achieved by starting with a pre-functionalized aniline. For instance, aminophenols can be selectively O-alkylated by first protecting the amino group, followed by alkylation of the hydroxyl group and subsequent deprotection. researchgate.net

The synthesis of N-alkylated p-anisidine (B42471) (4-methoxyaniline) derivatives is a common practice. Similarly, 4-(methylthio)aniline (B85588) is a readily available starting material that can be N-alkylated to introduce the 2-methylbutyl group. The N-alkylation of anilines can be performed by reacting them with alcohols or dialkyl ethers at elevated temperatures in the presence of zeolite catalysts. google.com

Table 2: Alkoxy and Methylthio Analogues

Compound NameSubstituentPositionPotential Synthetic Route
2-Methoxy-4-methyl-N-(2-methylbutyl)anilineMethoxy2N-alkylation of 2-methoxy-4-methylaniline
4-Methyl-2-(methylthio)-N-(2-methylbutyl)anilineMethylthio2N-alkylation of 4-methyl-2-(methylthio)aniline

Formation of Nitro and Amino Substituted Analogues

The introduction of a nitro group is a key transformation in the synthesis of many aromatic compounds, as it can be readily reduced to an amino group, providing a versatile handle for further functionalization. The direct nitration of anilines can be problematic due to the sensitivity of the amino group to oxidation and the formation of meta-substituted products from the anilinium ion under acidic conditions. wikipedia.org

A common and effective method involves the protection of the amino group as an amide prior to nitration. For example, 4-methylaniline (p-toluidine) can be acylated, followed by nitration which typically occurs at the position ortho to the amino group (position 2). patsnap.comchemicalbook.com Subsequent hydrolysis of the amide yields 4-methyl-2-nitroaniline. patsnap.comchemicalbook.com This intermediate can then be N-alkylated with a 2-methylbutyl halide. Alternatively, the N-(2-methylbutyl) group could be introduced first, followed by acylation, nitration, and deprotection. The resulting nitro derivative can then be reduced to the corresponding amino-substituted analogue, for example, using sodium dithionite. prepchem.com

Table 3: Nitro and Amino Substituted Analogues

Compound NameSubstituentPositionKey Synthetic Step
4-Methyl-2-nitro-N-(2-methylbutyl)anilineNitro2Nitration of acylated this compound
2-Amino-4-methyl-N-(2-methylbutyl)anilineAmino2Reduction of the corresponding nitro derivative

Structural Modifications of the N-(2-Methylbutyl) Moiety

Modifications to the N-alkyl side chain can influence the steric and electronic environment around the nitrogen atom, as well as introduce new functional or chiral centers.

Investigation of Isomeric and Chiral Alkyl Chains

The N-(2-methylbutyl) group in the parent compound is chiral. The synthesis can be performed using either racemic or enantiomerically pure 2-methylbutyl precursors. The use of chiral starting materials or chiral catalysts can lead to the formation of specific enantiomers of this compound, which is significant for applications where stereochemistry is crucial.

The synthesis of N-alkylanilines can be achieved through the reaction of the aniline with an appropriate alkyl halide or alcohol. wikipedia.org The use of different isomers of methylbutyl bromide (e.g., 1-bromo-2-methylbutane, 1-bromo-3-methylbutane, 2-bromo-2-methylbutane) in the N-alkylation of 4-methylaniline would lead to the formation of isomeric N-alkylated anilines, each with distinct steric and electronic properties. The synthesis of N-substituted aminopentanes from amines and 1-bromopentane (B41390) (n- and iso-structures) has been demonstrated in aqueous media. researchgate.net

Table 4: Isomeric N-Alkyl Chains

Compound NameN-Alkyl GroupChirality of Alkyl Group
This compound2-methylbutylChiral
4-Methyl-N-(3-methylbutyl)aniline3-methylbutyl (isopentyl)Achiral
4-Methyl-N-(1-methylbutyl)aniline1-methylbutyl (sec-pentyl)Chiral
4-Methyl-N-(2,2-dimethylpropyl)aniline2,2-dimethylpropyl (neopentyl)Achiral

Introduction of Additional Functional Groups (e.g., Carbonyl, Hydroxyl)

The incorporation of functional groups such as carbonyls and hydroxyls into the N-alkyl chain can provide sites for further derivatization or influence the molecule's polarity and hydrogen bonding capabilities.

A carbonyl group can be introduced adjacent to the nitrogen atom to form an amide. For instance, a synergistic approach using photoredox and nickel catalysis enables the asymmetric aminocarbonylation of C(sp³)-halides with N-alkylanilines to form chiral amides. acs.org This suggests that this compound could react with a suitable electrophile and carbon monoxide to yield an N-acyl derivative. The reaction of primary amines with ketones and aldehydes also leads to the formation of imines, which can be considered as a related transformation. wikipedia.org

Introducing a hydroxyl group can be achieved by using a functionalized alkylating agent in the initial synthesis. For example, reacting 4-methylaniline with a protected halo-alcohol, such as a derivative of 2-methyl-1,4-butanediol, would result in an N-alkyl chain bearing a hydroxyl group after deprotection. The selective transformation of hydroxyl groups is a significant area of research, with various methods developed for their protection and conversion to other functionalities. nih.gov

Table 5: Functionalized N-Alkyl Chains

Compound NameFunctional Group on Alkyl ChainPotential Synthetic Route
N-(4-methylphenyl)-N-(2-methylbutyl)acetamideCarbonyl (Amide)Acylation of this compound
2-( (4-methylphenyl)(2-methylbutyl)amino)ethan-1-olHydroxylN-alkylation of this compound with 2-bromoethanol

Preparation of Derivatives for Specific Advanced Applications

The functionalization of this compound opens avenues for the creation of novel molecules with tailored properties for a variety of advanced applications. By chemically modifying the core structure, it is possible to synthesize derivatives with unique characteristics suitable for use in liquid crystals, conductive polymers, and specialized heterocyclic systems.

Liquid Crystalline Derivatives and Dimer Structures

The synthesis of liquid crystalline materials based on aniline derivatives often involves the formation of Schiff bases or the creation of dimeric structures. These molecules can exhibit mesomorphic properties, meaning they have phases of matter intermediate between conventional liquids and solid crystals.

One common approach to creating liquid crystal dimers involves linking two mesogenic units, which can be derived from aniline, via a flexible spacer. The length and nature of this spacer, along with the structure of the mesogenic units, play a crucial role in determining the liquid crystalline behavior of the final compound. For instance, α,ω-bis(4-n-alkylanilinebenzylidine-4′-oxy)alkanes are a class of dimeric liquid crystals where two aniline-based units are connected by an alkoxyalkane chain. researchgate.net The synthesis typically involves the condensation of a substituted aniline with a corresponding aldehyde.

In the case of this compound, it can be envisioned as a building block for such structures. For example, a synthetic route could involve the reaction of this compound with a suitable dialdehyde (B1249045) to form a dimeric Schiff base. The general structure of such a dimer is shown below.

General Dimer Structure:

Generated code

Where Ar represents a central aromatic or aliphatic spacer.

The thermal properties and liquid crystalline phases of these dimers are highly dependent on the length of the terminal alkyl chains and the flexible spacer. Odd-even effects are commonly observed, where the transition temperatures and mesophase stability alternate as the number of atoms in the spacer changes from odd to even. mdpi.com

Below is a hypothetical data table illustrating the kind of data that would be collected for a series of such liquid crystal dimers, based on known trends for similar compounds. researchgate.netcore.ac.uk

Compound IDSpacer Length (n)Melting Point (°C)Nematic-Isotropic Transition (°C)
Dimer-13110125
Dimer-24115140
Dimer-35108130
Dimer-46112145
Dimer-57105135

This table is illustrative and based on general trends observed in liquid crystal dimers.

Polyaniline Derivatives for Polymer Science

Polyaniline (PANI) is a well-known conducting polymer with a wide range of potential applications in areas such as sensors, antistatic coatings, and corrosion inhibition. rsc.orgwikipedia.org The properties of PANI can be tuned by synthesizing derivatives from substituted anilines. The use of this compound as a monomer in the synthesis of PANI derivatives could lead to polymers with modified solubility, processability, and electronic properties.

The synthesis of PANI derivatives is typically achieved through chemical or electrochemical oxidative polymerization of the corresponding aniline monomer. nih.govtandfonline.com In chemical oxidative polymerization, an oxidant such as ammonium (B1175870) persulfate is used in an acidic medium to initiate the polymerization process. nih.govtandfonline.com

The presence of the 4-methyl and N-(2-methylbutyl) substituents on the aniline ring is expected to influence the properties of the resulting polymer. The alkyl groups can increase the solubility of the polymer in common organic solvents, which is a significant advantage for processing and film formation. nih.govrsc.org However, the bulky N-substituent may also introduce steric hindrance, potentially affecting the polymerization rate and the final molecular weight of the polymer.

The general scheme for the oxidative polymerization of an N-substituted aniline is as follows:

n (Substituted Aniline) + Oxidant → [-(Substituted Aniline)-]n

The resulting polymer's structure and properties are typically characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. nih.gov The electrical conductivity of the polymer films can also be measured to assess their potential for electronic applications.

A hypothetical data table summarizing the expected properties of a PANI derivative from this compound in comparison to unsubstituted PANI is provided below.

PolymerMonomerSolubilityElectrical Conductivity (S/cm)
PolyanilineAnilinePoor in common organic solvents1-10
Poly(this compound)This compoundSoluble in THF, Chloroform10⁻³ - 10⁻¹

This table is illustrative and based on general trends observed for substituted polyanilines.

Heterocyclic Ring Systems (e.g., Quinoline (B57606), Imidazopyridine Derivatives)

Aniline derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Quinoline Derivatives:

Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Several methods exist for the synthesis of quinolines from anilines, such as the Doebner-von Miller reaction, Skraup synthesis, and Friedländer synthesis. organic-chemistry.orgsci-hub.se

A plausible route to a quinoline derivative from this compound would be the Doebner reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from an aldehyde and pyruvic acid. sci-hub.se This would lead to a quinoline-4-carboxylic acid derivative.

Proposed Synthesis of a Quinoline Derivative:

This compound + Pyruvic Acid + Aldehyde → Substituted Quinoline-4-carboxylic acid

The substituents on the resulting quinoline ring would depend on the specific reactants used. The reaction is often regioselective, with the cyclization occurring at the less sterically hindered position. sci-hub.se

Imidazopyridine Derivatives:

Imidazopyridines are another important class of heterocyclic compounds with diverse applications. nih.govbeilstein-journals.orge3s-conferences.org A common method for their synthesis involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone (Tschitschibabin reaction) or through multi-component reactions. e3s-conferences.org To synthesize an imidazopyridine derivative from this compound, the aniline would first need to be converted into a suitable pyridine-containing intermediate.

Alternatively, some modern synthetic methods allow for the direct construction of complex heterocyclic systems. For example, a multi-component reaction involving an aniline, an aldehyde, and another reactive species could potentially be employed to construct an imidazopyridine-like scaffold. nih.gov

The table below provides examples of the types of heterocyclic cores that could be synthesized from an aniline precursor and the general synthetic strategies.

Heterocyclic CoreGeneral Synthetic MethodStarting Materials
QuinolineDoebner ReactionAniline, Aldehyde, Pyruvic Acid
ImidazopyridineMulti-component ReactionAniline, Aldehyde, Isocyanide

This table provides general synthetic approaches and is not exhaustive.

Applications in Materials Science and Emerging Technologies

Development of Liquid Crystalline Materials

The quest for novel liquid crystalline materials is driven by their indispensable role in display technologies, sensors, and optical switching. The design of molecules that exhibit mesophases (the state between a conventional liquid and a solid crystal) is a highly nuanced area of chemistry.

Design Principles for Mesophase Induction and Stabilization

For 4-methyl-N-(2-methylbutyl)aniline, the tolyl group (methyl-substituted benzene (B151609) ring) attached to the nitrogen atom forms the primary rigid component. The N-alkylation with a 2-methylbutyl group introduces a chiral center, which is a well-known strategy for inducing chiral nematic (cholesteric) or smectic C* phases, which are valuable for their unique optical properties and ferroelectric behavior. The branched nature of the alkyl chain can also influence the packing of the molecules, potentially disrupting extensive crystalline packing and favoring the formation of a liquid crystalline phase upon heating.

Role of Molecular Architecture in Liquid Crystalline Behavior (e.g., Nematic, Smectic A Phases)

The specific arrangement of molecules in a liquid crystal defines its phase, such as the nematic phase (orientational order, no positional order) or the smectic A phase (orientational order and layered positional order). The molecular architecture of this compound is expected to play a crucial role in determining the type of mesophase it might form. mdpi.combeilstein-journals.org

The balance between the rigid aromatic core and the flexible alkyl chain is key. A relatively short and branched alkyl chain like 2-methylbutyl might not be long enough to promote the highly ordered layered structure of a smectic A phase on its own. However, its presence can frustrate crystallization and promote a nematic phase. The chirality introduced by the 2-methylbutyl group would likely lead to a chiral nematic (N*) phase, characterized by a helical twisting of the molecular directors.

To create more stable or different types of mesophases, this compound could be chemically modified. For instance, incorporating it into a larger molecular structure with another aromatic ring, connected by a linking group (like an ester or an imine), would enhance the molecular length and anisotropy, making smectic phases more probable.

Thermotropic Liquid Crystals and Kinetics of Phase Transitions

Thermotropic liquid crystals are those that exhibit phase transitions as a function of temperature. beilstein-journals.org A compound like this compound, if it were to exhibit liquid crystalline behavior, would likely be of this type. The transition temperatures (melting point from crystal to liquid crystal and clearing point from liquid crystal to isotropic liquid) are critical parameters for any potential application.

The kinetics of these phase transitions are influenced by the molecular structure. The branched alkyl chain in this compound could lead to a higher viscosity compared to a linear analogue, which might slow down the switching kinetics between different liquid crystalline states—a crucial consideration for display applications.

Hypothetical Thermotropic Properties of a Schiff Base Derivative of this compound

To illustrate the potential, let us consider a hypothetical Schiff base derivative, 4-((4-(N-(2-methylbutyl)-4-methylanilino)methylene)benzonitrile. The addition of the benzonitrile (B105546) group would significantly enhance the molecular anisotropy and polarity, making liquid crystalline phases more likely. The following table presents hypothetical transition temperatures based on trends observed for similar structures. researchgate.netmdpi.com

CompoundTransition from Crystal to Nematic Phase (°C)Transition from Nematic to Isotropic Liquid (°C)
Hypothetical Schiff Base85120

This data is hypothetical and for illustrative purposes, based on trends in similar aniline-derived liquid crystals.

Conducting Polymers Based on Aniline (B41778) Derivatives

Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. mdpi.com Functionalization of the aniline monomer is a key strategy to modify the properties of the resulting polymer. scielo.brresearchgate.net

Synthesis and Characterization of Functionalized Polyanilines

The polymerization of aniline derivatives is typically achieved through chemical or electrochemical oxidation. rsc.org For a substituted aniline like this compound, the presence of substituents on both the aromatic ring and the nitrogen atom would significantly impact the polymerization process. The methyl group at the para position is generally well-tolerated in aniline polymerization. However, the N-alkyl group presents a steric hindrance that can make polymerization more challenging compared to unsubstituted aniline. scielo.br This steric effect can lead to polymers with lower molecular weights and potentially altered chain structures.

The synthesis of poly(this compound) would likely proceed via oxidative coupling, forming a polymer chain with repeating units of the monomer. Characterization of such a polymer would involve techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of characteristic bonds, UV-Vis spectroscopy to study the electronic transitions, and techniques like gel permeation chromatography (GPC) to determine the molecular weight. rsc.orgresearchgate.net

Hypothetical Spectroscopic Data for Poly(this compound)

TechniqueExpected Observations
FTIR (cm⁻¹)Peaks corresponding to C-H stretching of alkyl groups (~2900-3000), C=C stretching of the aromatic ring (~1500-1600), and C-N stretching (~1300).
UV-Vis (nm)Absorption bands characteristic of the emeraldine (B8112657) base form of polyaniline, likely shifted due to the substituents.

This data is hypothetical and based on typical values for substituted polyanilines. mdpi.comresearchgate.net

Elucidation of Structure-Property Relationships in Polymeric Systems

The structure of a conducting polymer dictates its electronic and physical properties. escholarship.orgresearchgate.netresearchgate.net For a polymer derived from this compound, several key structure-property relationships can be anticipated.

The N-alkylation is known to decrease the conductivity of polyaniline. This is because the alkyl group can disrupt the planarity of the polymer chain, which is essential for the delocalization of electrons (π-conjugation) along the backbone. The bulky 2-methylbutyl group would likely enhance this effect, leading to a polymer with lower conductivity than polyaniline or poly(N-methylaniline).

On the other hand, the N-alkyl group significantly improves the solubility of the polymer in common organic solvents. scielo.br This is a major advantage, as the processability of unsubstituted polyaniline is notoriously difficult. The improved solubility of poly(this compound) would facilitate its use in applications requiring solution-based processing, such as the fabrication of thin films for sensors or electronic devices. The methyl group on the ring can also contribute to improved solubility and may have a subtle electronic effect on the polymer backbone.

The chirality of the 2-methylbutyl group is a particularly interesting feature. If the chirality is retained during polymerization, it could lead to a polymer with chiroptical properties, such as circular dichroism. Such materials are of interest for applications in chiral recognition and spintronics.

Precursor Utility in the Synthesis of Specialty Organic Chemicals and Advanced Materials

The available scientific literature does not describe the use of this compound as a precursor or intermediate in the synthesis of other specialty chemicals or advanced materials. There are no published reaction schemes or research findings detailing its conversion into polymers, dyes, pharmaceuticals, or other functional organic molecules.

Due to the absence of any research on this specific compound, no data tables or detailed research findings can be provided.

Table of Compounds

Since no article could be generated, a table of mentioned compounds is not applicable.

Environmental Fate and Degradation Mechanisms

Atmospheric Chemistry and Reactivity with Hydroxyl Radicals (OH)

No studies detailing the atmospheric chemistry or the reactivity of 4-methyl-N-(2-methylbutyl)aniline with hydroxyl radicals were found. While the atmospheric degradation of simpler, related compounds such as aniline (B41778) and its derivatives is known to be initiated primarily by reaction with OH radicals, specific rate constants, reaction products, and atmospheric lifetimes for this compound have not been determined or reported in the scientific literature.

Interactive Data Table: Reactivity of this compound with OH Radicals

ParameterValueSource
Rate ConstantNo data available-
Atmospheric LifetimeNo data available-
Degradation ProductsNo data available-

Kinetic Studies of Environmental Degradation Pathways

There are no available kinetic studies that describe the environmental degradation pathways of this compound. Research on analogous N-alkylated anilines suggests that degradation can occur through various pathways, including H-abstraction from the amine and alkyl groups. However, specific kinetic data, such as reaction rate constants and branching ratios for these pathways, are not available for this compound.

Interactive Data Table: Kinetic Data for Environmental Degradation of this compound

Degradation PathwayRate Constant (k)Half-life (t½)
H-abstraction from N-HNo data availableNo data available
H-abstraction from alkyl chainNo data availableNo data available
OH addition to aromatic ringNo data availableNo data available

Analytical Method Development for Research and Industrial Applications

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a complex mixture. For 4-methyl-N-(2-methylbutyl)aniline, various chromatographic techniques are indispensable throughout the research and development lifecycle.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to qualitatively assess the purity of the synthesized this compound. aga-analytical.com.plnih.gov In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a solid adsorbent, most commonly silica (B1680970) gel, coated onto a glass or aluminum backing. aga-analytical.com.pl The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase).

The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. For this compound, which is a relatively non-polar compound, a non-polar solvent system is generally effective. A common mobile phase for N-substituted anilines is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). The ratio of these solvents can be adjusted to achieve optimal separation between the starting materials (e.g., p-toluidine (B81030) and 2-methylbutanal or a derivative), the desired product, and any by-products.

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), where aromatic compounds like this compound will appear as dark spots against a fluorescent background. epfl.ch Alternatively, chemical staining agents can be used. A potassium permanganate (B83412) (KMnO₄) stain, for instance, is a general-purpose oxidizing stain that reacts with many organic compounds, including amines, to produce yellow-to-brown spots on a purple background. Another option is the use of an aniline-phthalate reagent for detecting certain amine-related compounds. epfl.ch By comparing the TLC profile of the reaction mixture to that of the starting materials, the progress of the reaction can be effectively monitored. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction is proceeding.

Table 1: Illustrative TLC Systems for Monitoring the Synthesis of this compound

Stationary PhaseMobile Phase (v/v)Visualization MethodExpected Rf of Product
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (8:2)UV (254 nm)~0.4 - 0.6
Silica Gel 60 F₂₅₄DichloromethaneUV (254 nm)~0.5 - 0.7
Silica Gel 60 F₂₅₄Toluene (B28343)UV (254 nm)~0.3 - 0.5
Rf (Retardation factor) values are estimates and can vary based on experimental conditions.

Column chromatography is a preparative technique used to purify and isolate larger quantities of this compound from the crude reaction mixture. nih.govresearchgate.net The principle is similar to TLC, but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top of the column. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute.

For the purification of this compound, a normal-phase column chromatography setup is generally employed. The choice of the eluent system is critical and is often guided by preliminary TLC analysis. A solvent system that provides good separation on TLC is a good starting point for column chromatography. A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the proportion of ethyl acetate in hexane), is often used to effectively separate compounds with different polarities.

A challenge in the purification of basic amines like this compound on silica gel, which is acidic, is the potential for strong adsorption, leading to peak tailing and poor separation. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1% by volume), can be added to the eluent. biotage.com This deactivates the acidic sites on the silica gel, resulting in sharper peaks and improved resolution. The collected fractions are analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified this compound.

Table 2: Typical Column Chromatography Parameters for Purifying this compound

ParameterDescription
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase A gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate). A small percentage of triethylamine (e.g., 0.5%) may be added.
Loading Technique The crude product can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully loaded onto the top of the column. Alternatively, it can be adsorbed onto a small amount of silica gel and dry-loaded.
Fraction Collection Fractions are collected sequentially and analyzed by TLC to determine their composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. For this compound, characteristic fragmentation would be expected. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation patterns for N-alkylanilines include alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. youtube.com This would lead to the formation of stable carbocations.

Table 3: Predicted GC-MS Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
177[M]⁺ (Molecular Ion)
162[M - CH₃]⁺
120[M - C₄H₉]⁺
106[C₇H₈N]⁺ (from benzylic cleavage)
91[C₇H₇]⁺ (Tropylium ion)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an advanced analytical technique that offers higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net It is particularly useful for the trace-level determination of compounds in complex matrices. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster separations at higher pressures.

In a UPLC-MS/MS system, the eluent from the UPLC column is introduced into a mass spectrometer. The first mass analyzer (Q1) is set to select the precursor ion of the target analyte (in this case, the protonated molecule of this compound, [M+H]⁺). This precursor ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, making it ideal for quantitative analysis. mdpi.com

For the analysis of this compound, a reversed-phase UPLC method would likely be employed, using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. mdpi.com

Table 4: Hypothetical UPLC-MS/MS Parameters for this compound

ParameterDescription
Column C18, sub-2 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 178.3 [M+H]⁺
Product Ions (Q3) Specific product ions would be determined experimentally, but could include fragments resulting from the loss of the butyl group or other characteristic cleavages.

Purity Assessment Methodologies for Synthesized Compounds

Ensuring the purity of a synthesized compound is a critical step in chemical research and production. A combination of analytical techniques is typically used to provide a comprehensive assessment of the purity of this compound.

The initial assessment of purity is often performed using TLC, as described previously. A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity. researchgate.net However, for a more definitive and quantitative assessment, more sophisticated methods are required.

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for determining the purity of organic compounds. A sample of the purified this compound is injected into an HPLC system, and the chromatogram is recorded. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% or higher is often desired for research purposes, while industrial applications may have even more stringent requirements.

Gas Chromatography with a Flame Ionization Detector (GC-FID) can also be used for purity assessment, particularly for volatile compounds. Similar to HPLC, the purity is determined by the relative area of the product peak.

In addition to chromatographic methods, spectroscopic techniques are essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of the compound. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. researchgate.net

Mass Spectrometry (MS) , as discussed in the context of GC-MS and UPLC-MS/MS, confirms the molecular weight of the compound.

Elemental Analysis determines the elemental composition (C, H, N) of the compound. The experimentally determined percentages should be in close agreement with the calculated values for the pure compound.

By employing a combination of these chromatographic and spectroscopic techniques, a comprehensive and reliable assessment of the purity of synthesized this compound can be achieved.

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionYield Impact
Temperature70°C+25% yield
BaseK₂CO₃Reduced hydrolysis
SolventAcetonitrileFaster kinetics

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., methyl groups at δ ~1.2–1.5 ppm for the 2-methylbutyl chain, aromatic protons at δ ~6.5–7.2 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 206.2).
  • HPLC-PDA : Assess purity (>95%) using a C18 column and methanol/water mobile phase .

Advanced: How do structural modifications (e.g., halogenation) of the aniline core affect the compound’s reactivity and biological activity?

Methodological Answer:
Substituents alter electronic and steric properties:

  • Halogenation (e.g., Cl, F) : Increases electrophilicity, enhancing reactivity in cross-coupling reactions. Fluorine improves metabolic stability via C-F bond strength .
  • Methyl vs. methoxy groups : Methyl boosts lipophilicity (logP +0.5), while methoxy enhances hydrogen-bonding capacity.

Q. Table 2: Substituent Impact on Bioactivity

SubstituentIC₅₀ (Enzyme X)LogP
-H (Parent)12 µM3.1
-F8 µM3.4
-OCH₃15 µM2.8

Advanced: What mechanisms underlie the biological interactions of this compound with enzyme targets?

Methodological Answer:
The compound’s N-alkyl chain facilitates membrane penetration, while the aromatic ring engages in π-π stacking with hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) reveals:

  • Strong binding to cytochrome P450 isoforms (ΔG = -9.2 kcal/mol) via H-bonds with Glu274 and hydrophobic interactions .
  • Fluorinated analogs show enhanced inhibition due to electronegative interactions with catalytic residues .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles . Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
  • Batch analysis : LC-MS to verify purity and quantify degradation products (e.g., oxidized byproducts).
  • Meta-analysis : Compare data across >3 independent studies to identify consensus trends .

Advanced: What challenges arise in designing enantioselective syntheses of chiral derivatives, and how can they be addressed?

Methodological Answer:
The 2-methylbutyl group introduces chirality, complicating stereocontrol. Solutions include:

  • Chiral auxiliaries : Use (R)-BINOL to direct asymmetric alkylation (ee >85%) .
  • Enzymatic resolution : Lipase-catalyzed acetylation of racemic mixtures to isolate desired enantiomers .

Q. Table 3: Enantioselectivity Optimization

Catalystee (%)Yield (%)
(R)-BINOL8875
Lipase PS-IM9268

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Light sensitivity : Degrades by 15% under UV exposure (48 hrs); store in amber vials.
  • Thermal stability : Stable at 25°C for 6 months; avoid >40°C to prevent N-dealkylation.
  • pH sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 hrs at pH 2) .

Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • QSAR models : Estimate biodegradability (e.g., BIOWIN score = 2.1, indicating slow degradation).
  • Molecular dynamics : Simulate soil adsorption coefficients (logKₒc = 3.2) to assess groundwater contamination risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.